Product packaging for 2-((E)-2-Phenylethenyl)aniline(Cat. No.:CAS No. 13066-19-8)

2-((E)-2-Phenylethenyl)aniline

Cat. No.: B083371
CAS No.: 13066-19-8
M. Wt: 195.26 g/mol
InChI Key: BIEFDNUEROKZRA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-2-Phenylethenyl)aniline, also known as 2-aminostilbene or 2-styrylaniline, is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a rigid stilbene-like backbone with an aniline functional group, makes it a valuable precursor for synthesizing more complex bioactive molecules. Recent scientific investigations highlight the potential of related benzylaniline derivatives in targeted cancer therapies. For instance, novel compounds based on this core structure have been designed as potent inhibitors of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis . This induction of ferroptosis, a form of iron-dependent cell death, represents a promising strategy for combating aggressive cancers, including triple-negative breast cancer, by triggering the accumulation of lipid peroxides and reactive oxygen species . Furthermore, the aniline moiety provides a handle for further chemical functionalization, allowing researchers to develop covalent inhibitors that target specific amino acid residues, such as in allosteric enzyme pockets . As such, this compound serves as a versatile building block for researchers exploring innovative pathways in oncology and developing new tool compounds to study cell death mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N B083371 2-((E)-2-Phenylethenyl)aniline CAS No. 13066-19-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13066-19-8

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]aniline

InChI

InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10+

InChI Key

BIEFDNUEROKZRA-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2N

Origin of Product

United States

Significance of Arylvinyl Aniline Scaffolds in Synthetic Methodologies

Arylvinyl aniline (B41778) scaffolds are of significant interest in organic chemistry due to the presence of both an amino group and a vinyl group attached to aromatic rings. This combination of functional groups allows for a wide range of chemical transformations, making these scaffolds crucial intermediates in the synthesis of various complex molecules and heterocyclic compounds.

The amino group can act as a nucleophile or a directing group in various reactions, while the vinyl group is susceptible to a variety of addition and cyclization reactions. This dual reactivity enables chemists to construct diverse molecular architectures, including those found in biologically active compounds and functional materials. For instance, 2-vinylanilines are well-established precursors for the synthesis of nitrogen-containing heterocycles through transition-metal-catalyzed or metal-free cyclization reactions. researchgate.net These methods provide efficient pathways to valuable structures like quinolines and indoles. researchgate.net

The strategic placement of the amino and vinyl groups on the aromatic framework allows for intramolecular reactions, leading to the formation of fused ring systems. This approach is particularly useful in the construction of polycyclic aromatic hydrocarbons and other complex topologies. The ability to fine-tune the electronic properties of the scaffold by introducing substituents on the aromatic rings further enhances its synthetic utility.

Chemical Reactivity and Transformation Pathways of 2 E 2 Phenylethenyl Aniline and Its Derivatives

Cyclization Reactions

Cyclization reactions of 2-((E)-2-phenylethenyl)aniline and its derivatives are fundamental to the synthesis of various nitrogen-containing heterocyclic scaffolds. These transformations can be initiated through different mechanisms, including hydroamination, acid-mediated processes, and annulative formylation.

Intramolecular Hydroamination Leading to Indole Derivatives

Intramolecular hydroamination of this compound is a direct and atom-economical method for the synthesis of 2-phenylindole. This reaction involves the addition of the N-H bond of the aniline (B41778) moiety across the carbon-carbon double bond of the styrenyl group. The process is typically catalyzed by various metal complexes or can proceed under thermal conditions for certain substrates.

The mechanism of metal-catalyzed hydroamination often involves the coordination of the catalyst to the alkene, which activates it towards nucleophilic attack by the amine. Subsequent protonolysis or reductive elimination regenerates the catalyst and yields the cyclized product. For instance, lanthanide-based catalysts have been shown to be effective for the hydroamination of aminoalkenes. The catalytic cycle generally proceeds through the formation of a metal-amido species, followed by intramolecular insertion of the alkene into the metal-nitrogen bond, and subsequent protonolysis to release the indole product and regenerate the active catalyst. wikipedia.org

Recent studies have also explored catalyst-free approaches. For example, the thermal intramolecular hydroamination of selenoalkynes has been demonstrated to produce 2-selenylindoles, suggesting that similar catalyst-free cyclizations of this compound derivatives are plausible under specific conditions. nih.gov

Table 1: Examples of Intramolecular Hydroamination for Indole Synthesis

Catalyst/ConditionsSubstrateProductYield (%)Reference
Lanthanocene catalystTerminal aminoalkeneCyclic amine>95 libretexts.org
Cationic zirconocene4,5-hexadien-1-ylamineCyclic amine-
ThermalSelenoalkyne2-Selenylindole- nih.gov

Brønsted Acid-Mediated Dimerization and Hydration Processes

In the presence of Brønsted acids, this compound and its alkyne analogue, 2-alkynylanilines, can undergo a variety of transformations, including dimerization and hydration. The reaction pathways and product selectivity are highly dependent on the reaction conditions, such as the type and concentration of the acid, the solvent, and the temperature.

For instance, the reaction of 2-phenylethynyl aniline with p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) can lead to the formation of 2-(2-aminophenyl)quinolines through a dimerization process. nih.gov This transformation likely proceeds through the protonation of the alkyne, followed by nucleophilic attack of a second molecule of the aniline derivative, leading to a cascade of cyclization and aromatization steps.

Alternatively, under different conditions, Brønsted acids can promote the hydration of the alkyne or alkene functionality, leading to the formation of carbonyl compounds. For example, the use of trifluoromethanesulfonic acid (TfOH) can yield 2-phenylindole along with dimerization products, highlighting the delicate balance between different reaction pathways. nih.gov The careful tuning of reaction parameters is therefore crucial for achieving selective synthesis of the desired products.

Table 2: Brønsted Acid-Mediated Reactions of 2-Alkynylanilines

Brønsted AcidSolventTemperature (°C)Major Product(s)Reference
p-TsOH·H₂OEtOH802-(2-aminophenyl)quinoline nih.gov
p-TsOH·H₂OToluene1102-(2-aminophenyl)quinoline nih.gov
MsOH--Mixture of quinoline isomers nih.gov
TfOH--2-Phenylindole and dimerization products nih.gov

Annulative Formylation Pathways

Annulative formylation represents a powerful strategy for the one-pot synthesis of 3-formylindoles from o-alkynylanilines, which are structurally related to this compound. This reaction typically involves a copper(II)-catalyzed cascade process using dimethylformamide (DMF) as both the solvent and the formylating agent.

The proposed mechanism involves a 5-endo-dig cyclization of the o-alkynylaniline, facilitated by the copper catalyst. researchgate.net This is followed by the insertion of a formyl group, derived from DMF, onto the indole nucleus. The reaction often requires an oxidizing agent, such as molecular oxygen, to facilitate the catalytic cycle. This methodology provides a direct route to multifunctionalized indoles, which are valuable building blocks in organic synthesis.

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions involving this compound and its derivatives enable the rapid construction of complex molecular architectures from simple starting materials. These reactions are characterized by the formation of multiple chemical bonds in a single synthetic operation, offering high efficiency and atom economy.

Benzannulation and Friedel-Crafts Tandem Sequences

Tandem reactions that combine benzannulation and Friedel-Crafts alkylation provide a pathway to highly π-extended polycyclic aromatic compounds. For example, Lewis acid-promoted reactions of 2-alkynylanilines with 2-alkynylbenzaldehydes can lead to the synthesis of dihydrobenzo[a]indenocarbazole scaffolds. figshare.com This process involves a complex sequence of intermolecular and intramolecular reactions, leading to the formation of multiple rings in a single step.

Electrochemical-Induced Cascade Reactions for Heterocycle Synthesis

Electrosynthesis has emerged as a powerful and environmentally benign tool for initiating cascade reactions for the synthesis of heterocyclic compounds. researchgate.netbeilstein-journals.org By using electricity as a "reagent," it is possible to generate reactive intermediates, such as radical ions, which can then undergo a series of transformations to form complex products.

While specific examples detailing the electrochemical-induced cascade reactions of this compound are not extensively documented in the provided context, the general principles of electrosynthesis are applicable. For instance, the anodic oxidation of anilines can lead to the formation of radical cations, which can then participate in intramolecular cyclizations or intermolecular reactions. nih.gov This approach offers a promising avenue for the development of novel synthetic routes to heterocycles derived from this compound. The ability to control the reaction pathway by tuning the electrochemical potential adds a further layer of selectivity to these transformations.

Phosphine-Functionalized Product Formation

The introduction of a phosphine moiety into the this compound scaffold can lead to the synthesis of valuable ligands for catalysis and materials science. While direct hydrophosphinylation of this compound is not extensively documented, the reactivity of the vinyl group suggests that such transformations are plausible through established synthetic methodologies.

One potential pathway for the formation of phosphine-functionalized products is the catalytic hydrophosphinylation of the styrenic double bond. This reaction, typically catalyzed by transition metals or initiated by radicals, involves the addition of a P-H bond across the C=C double bond. For styrenic substrates, the regioselectivity of this addition is a critical aspect, with the potential for both Markovnikov and anti-Markovnikov products depending on the reaction conditions and the catalyst employed.

Table 1: Potential Products from Hydrophosphinylation of this compound

Reactant Reagent Potential Product(s) Description

The amino group in this compound can also play a directing role in these reactions, potentially influencing the regioselectivity and stereoselectivity of the phosphine addition. Furthermore, the aniline nitrogen itself can be a site for functionalization with phosphorus-containing groups, leading to a different class of phosphine-functionalized aniline derivatives.

Derivatization via Coupling Reactions

Coupling reactions are a powerful tool for the derivatization of this compound, enabling the construction of complex polycyclic and highly substituted aromatic systems. Palladium catalysis, in particular, has been instrumental in developing novel transformation pathways.

Palladium(II)-Catalyzed Cycloannulative-Alkenylation

Palladium(II)-catalyzed reactions of o-alkenylanilines, a class of compounds that includes this compound, have been shown to be effective for the synthesis of quinoline derivatives. In a notable example, the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes, using molecular oxygen as the oxidant, affords 2,3-disubstituted quinolines. This transformation is believed to proceed through a sequence of intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a C-C bond.

While this reaction is an intermolecular annulation, it highlights the potential for palladium catalysis to activate the ortho-vinyl and amino groups of compounds like this compound to participate in cyclization cascades. The specific substitution pattern of this compound would be expected to influence the steric and electronic properties of the intermediates, thereby affecting the reaction's efficiency and regioselectivity.

Table 2: Representative Palladium-Catalyzed Annulation of an o-Vinylaniline with an Alkyne

o-Vinylaniline Reactant Alkyne Reactant Product Catalyst System

This methodology represents a powerful strategy for the construction of the quinoline core, a privileged scaffold in medicinal chemistry. The application of this reaction to this compound would lead to the formation of quinolines with a phenyl group at a specific position, depending on the reaction mechanism.

Stereoselective Alkenylation of Anilines

The amino group of 2-vinylaniline derivatives can act as a directing group to achieve stereoselective C-H alkenylation at the ortho-position of the aniline ring. An iridium-catalyzed direct C-H alkenylation of 2-vinylaniline derivatives with vinylbenziodoxolones (VBX) has been reported to produce functionalized 1,3-dienes with high to perfect (Z,E) stereoselectivity. researchgate.netfigshare.com

This reaction is significant as it demonstrates the ability to introduce a new vinyl group onto the aniline ring, ortho to the existing vinyl substituent, in a highly controlled manner. The key to this transformation is the directing effect of the NH₂ group, which facilitates the deprotonation-metalation event at the adjacent C-H bond. The use of hypervalent iodine reagents like VBX as the vinyl source has been shown to be superior to other vinylating agents in this context. researchgate.net

Table 3: Iridium-Catalyzed NH₂-Directed C-H Alkenylation of a 2-Vinylaniline Derivative

2-Vinylaniline Substrate Vinylating Agent Product Catalyst Stereoselectivity

This method provides a direct route to valuable 1,3-diene structures, which are versatile building blocks in organic synthesis. For this compound, this reaction would introduce a second vinyl group at the C6 position, leading to a highly conjugated system. The stereochemical outcome of the newly formed double bond is a critical aspect of this transformation.

Mechanistic Investigations and Reaction Dynamics

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to illuminate the complex reaction pathways of 2-((E)-2-phenylethenyl)aniline. beilstein-journals.orgsemanticscholar.orgnih.gov These theoretical studies provide detailed insights into the energy landscapes, transition states, and the nature of reactive intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Energetics and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying the most favorable pathways by calculating the energies of reactants, intermediates, transition states, and products. nih.gov For reactions involving aniline (B41778) derivatives, DFT has been used to investigate mechanisms and stereochemistry. google.com For instance, in the electrochemical-induced cascade reaction of 2-(phenylethynyl)aniline with 2-formyl benzonitrile, DFT calculations were employed to analyze the reaction mechanism, including the initial uncatalyzed nucleophilic addition and subsequent cyclization steps. acs.orgacs.org The calculations revealed that the uncatalyzed formation of the initial hemiaminal intermediate is kinetically and thermodynamically unfavorable. acs.org

In the context of the cyclization of 2-aminostilbenes, a key reaction is the intramolecular hydroamination to form 2-arylindolines. While specific DFT energy profiles for this exact reaction are not extensively detailed in the cited literature, mechanistic proposals strongly suggest a stepwise process. The reaction is thought to proceed via activation of the alkene by a catalyst, followed by nucleophilic attack by the amine. nih.gov DFT studies on analogous systems, such as the intramolecular hydroamination of alkenes catalyzed by titanium complexes, indicate that the reaction cycle can proceed through various intermediates, with the calculated energy barriers helping to distinguish between possible mechanistic pathways, like a [2+2]-cycloaddition versus an insertion mechanism. nih.gov Similarly, computational studies on radical cyclizations involving substituted anilines have calculated the free energies of activation to explain reaction rates and synthetic outcomes. beilstein-journals.org These examples underscore the capability of DFT to provide quantitative data on the energetics and transition state geometries that govern the reactions of this compound.

Analysis of Imine Formation and Carbocation Intermediates

The reactions of this compound often involve critical intermediates like imines and carbocations, which dictate the final product structure.

Imine Formation: Imines, characterized by a carbon-nitrogen double bond, are key intermediates, particularly in "borrowing hydrogen" catalysis. csic.esexaly.com This process typically involves the initial, metal-catalyzed dehydrogenation of an alcohol to an aldehyde or ketone. csic.esrsc.orgacs.org The resulting carbonyl compound then reacts with an amine, such as this compound, through a reversible, acid-catalyzed process to form an imine intermediate after the elimination of water. csic.esrsc.org This imine is then reduced in a final hydrogenation step. rsc.org The entire sequence, from the initial amine to the final alkylated product, relies on the transient formation of the imine. csic.esrsc.org

Carbocation Intermediates: In acid-catalyzed reactions, the protonation of the phenylethenyl group's double bond is a crucial step. This generates a carbocation intermediate. In the intramolecular hydroamination of 2-aminostilbenes to form 2-arylindolines, the reaction is initiated by an acid catalyst that protonates the alkene. researchgate.netmdpi.com This creates a resonance-stabilized benzylic carbocation. The pendant amino group then acts as an intramolecular nucleophile, attacking the carbocation to forge the new carbon-nitrogen bond and form the five-membered indoline (B122111) ring. The stability of this carbocation intermediate is a key factor in the facility of the cyclization. In related metal-free C-H amination reactions to form indoles, a proposed mechanism involves a radical cation that proceeds via a phenonium ion intermediate, which shares characteristics with a carbocationic species. acs.org

Catalyst Performance and Selectivity Control

The outcome of reactions involving this compound is highly dependent on the choice of catalyst and the specific reaction conditions. Catalysts not only accelerate reaction rates but also play a decisive role in directing selectivity toward a desired product.

Role of Lewis Acids and Brønsted Acids in Directing Reaction Outcomes

Both Lewis and Brønsted acids are effective in catalyzing the transformations of this compound, particularly in cyclization reactions.

Lewis Acids: Lewis acids, which are electron-pair acceptors, activate substrates by coordinating to a lone-pair-bearing atom. nih.gov In the synthesis of 2-arylindolines from 2-aminostilbenes, the Lewis acid Bismuth(III) triflate (Bi(OTf)₃) has been shown to be a highly efficient catalyst. acs.orgacs.orgexaly.comresearchgate.netresearchgate.netresearchgate.netacs.org It promotes the intramolecular hydroamination, likely by activating the alkene moiety towards nucleophilic attack by the aniline nitrogen. researchgate.net The use of Bi(OTf)₃ is advantageous due to its low toxicity, ease of handling, and effectiveness at low catalytic loadings. researchgate.netresearchgate.net Other Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), have also been employed in related reactions, for instance, in the annulation of bicyclobutanes with ynamides, highlighting the tunable selectivity achievable by varying the Lewis acid. rsc.orgnih.gov

Brønsted Acids: Brønsted acids, or proton donors, also play a critical role. rsc.orgnih.govrsc.org In the Bi(OTf)₃-catalyzed hydroamination, it has been suggested that triflic acid (TfOH), a powerful Brønsted acid, might be generated in situ through the hydrolysis of the metal triflate and could be the true catalytic species. researchgate.net This points to a potential cooperative effect between Lewis and Brønsted acidity. A Chinese patent describes a one-step synthesis of iminostilbene (B142622) where 2-aminostilbene is treated with anhydrous phosphoric acid, a Brønsted acid, at high temperatures to induce cyclization. google.com Similarly, Brønsted acids like p-toluenesulfonic acid (TsOH) are known to catalyze the cyclization of anilines with β-diketones to form benzimidazoles, demonstrating their general utility in promoting cyclizations involving anilines. thieme-connect.de

Influence of Catalytic Loadings and Reaction Conditions

The efficiency and yield of reactions involving this compound are sensitive to parameters such as catalyst loading, temperature, and reaction time. Optimizing these conditions is key to achieving high product yields.

In the Bi(OTf)₃-mediated synthesis of 2-arylindolines, a key advantage is the use of a relatively low catalyst loading, which contributes to the method's efficiency and practicality. researchgate.netresearchgate.net For the cyclization of 2-aminostilbene to iminostilbene, reaction conditions involve high temperatures (250-290°C) and varying ratios of the phosphoric acid catalyst, leading to high yields. google.com The specific conditions for these reactions demonstrate how tuning these parameters can drive the reaction to completion.

Table 1: Effect of Catalysts and Conditions on Reactions of this compound and its Precursors
ReactantCatalystCatalyst LoadingConditionsProductYieldSource
2-AminostilbeneBi(OTf)₃10 mol%CH₂Cl₂, rt, 3 h2-Phenylindoline95% researchgate.net
2-AminostilbeneAnhydrous Phosphoric Acid0.5 eq250°C, 1.5 hIminostilbene95.3% google.com
2-AminostilbeneAnhydrous Phosphoric Acid1.0 eq270°C, 1.5 hIminostilbene96.4% google.com
2-(phenylethynyl)anilineZnBr₂1 mmol (stoichiometric)Ball mill, 800 rpm, 30 min2-Phenyl-1H-indole82% researchgate.net
2-(phenylethynyl)anilineAu(0)-chitosanNot specifiedBall mill, 800 rpm, 30 min2-Phenyl-1H-indole19% researchgate.net

Hydrogen Borrowing and Transfer Hydrogenation Mechanisms

Hydrogen borrowing and transfer hydrogenation represent elegant and atom-economical strategies for C-N and C-C bond formation, with alcohols often serving as benign alkylating agents. acs.orgmdpi.comukzn.ac.za These mechanisms are highly relevant to the synthesis and functionalization of anilines.

The "borrowing hydrogen" (or hydrogen autotransfer) mechanism involves a sequence of three main steps catalyzed by a transition metal complex. csic.es

Dehydrogenation: The catalyst first "borrows" hydrogen from a relatively unreactive substrate, such as an alcohol, to form a more reactive intermediate, typically an aldehyde or ketone. csic.esacs.org The hydrogen is temporarily stored on the metal catalyst, forming a metal-hydride species. acs.org

Intermediate Reaction: The activated carbonyl compound undergoes a subsequent reaction. In the context of aniline chemistry, this is often a condensation reaction with an amine to form an imine, with the elimination of a water molecule. rsc.orgacs.org

Hydrogenation: The catalyst then "returns" the borrowed hydrogen from the metal-hydride species to the unsaturated intermediate (the imine), reducing it to form the final, more complex product (an N-alkylated amine) and regenerating the active catalyst for the next cycle. csic.esacs.org

This entire process is redox-neutral and avoids the direct use of hazardous alkylating agents or gaseous hydrogen, with water being the only byproduct. mdpi.com This strategy is widely used for the N-alkylation of anilines using various alcohols. rsc.orgacs.org

Transfer hydrogenation is a related concept where hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst. ua.esliverpool.ac.uknih.gov Common hydrogen donors include isopropanol, ethanol, and formic acid. liverpool.ac.uknih.gov This technique can be used, for example, in the stereodivergent synthesis of Z- and E-alkenes from alkynes. semanticscholar.org It is also a key part of the final step in the borrowing hydrogen cycle and can be used for the reduction of imines to amines. rice.edu For example, a consecutive intramolecular hydroamination of a propynyl (B12738560) aniline followed by an asymmetric transfer hydrogenation using a Hantzsch ester as the hydrogen donor can produce optically active tetrahydroquinolines in a one-pot process. rice.edu

Advanced Spectroscopic Characterization and Computational Analysis

Elucidation of Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms and the confirmation of its stereochemistry are crucial for understanding the properties and reactivity of 2-((E)-2-Phenylethenyl)aniline. High-resolution NMR and vibrational spectroscopy are powerful tools for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). libretexts.orgresearchgate.netuobasrah.edu.iq The chemical shifts, multiplicity (splitting pattern), and coupling constants of the NMR signals are used to determine the connectivity of atoms and the stereochemistry of the molecule. libretexts.orgresearchgate.netucl.ac.uk

For this compound, the (E)-configuration, which describes the trans orientation of the phenyl groups across the double bond, is unequivocally confirmed by the coupling constant of the vinylic protons. In the ¹H NMR spectrum, the protons on the ethenyl bridge exhibit a large coupling constant (J-value), typically around 16 Hz, which is characteristic of a trans-alkene. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.60 - 6.59151.5 - 118.7
Vinylic CH7.41, 6.59132.1, 128.3
Amino NH₂~3.5 (broad)-

Note: Chemical shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent and concentration. ucl.ac.uk The signals for the aromatic protons appear in the downfield region of the spectrum, consistent with their deshielded environment. ucl.ac.uk The amino protons often appear as a broad singlet, and their chemical shift can be influenced by solvent and temperature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. illinois.eduspectroscopyonline.comthermofisher.com These two techniques are often complementary, as some vibrational modes may be strong in one and weak or absent in the other. spectroscopyonline.comthermofisher.com

In the case of this compound, the IR and Raman spectra exhibit characteristic bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and vinylic groups, C=C stretching of the alkene and aromatic rings, and C-N stretching. The positions of these bands can be used to confirm the presence of these functional groups and provide insights into the molecular structure. nih.govcsic.essrce.hr For instance, the out-of-plane bending vibration of the trans-vinylic hydrogens gives a strong band in the IR spectrum around 960 cm⁻¹, further confirming the (E)-configuration.

Table 2: Key Vibrational Frequencies for this compound.

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
N-H Stretch (amine)3400 - 3300IR, Raman
Aromatic C-H Stretch3100 - 3000IR, Raman
Vinylic C-H Stretch3080 - 3010IR, Raman
C=C Stretch (alkene)1650 - 1600IR, Raman
C=C Stretch (aromatic)1600 - 1450IR, Raman
C-N Stretch1340 - 1250IR, Raman
Trans C-H bend (vinylic)~960IR

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate the vibrational spectra, which can aid in the assignment of the experimentally observed bands. nih.govresearchgate.net

Electronic Structure and Reactivity Descriptors

Computational quantum chemistry provides powerful tools to investigate the electronic structure and predict the reactivity of molecules. For this compound, these methods offer a deeper understanding of its electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uklibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.orgschrodinger.comresearchgate.net A smaller gap generally suggests higher reactivity. wikipedia.orgresearchgate.net

For this compound, the HOMO is typically localized on the aniline (B41778) moiety, particularly the nitrogen atom and the attached phenyl ring, due to the electron-donating nature of the amino group. The LUMO is generally distributed over the stilbene (B7821643) backbone, including the ethenyl bridge and the second phenyl ring. This distribution suggests that electrophilic attack is likely to occur at the aniline part of the molecule, while nucleophilic attack would target the phenylethenyl portion. The HOMO-LUMO gap can be tuned by introducing different substituents on the phenyl rings. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a color-coded map where different colors represent different potential values, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.netnih.gov Typically, red and yellow colors indicate negative potential (electron-rich), while blue and green colors represent positive potential (electron-poor). researchgate.netchemrxiv.org

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atom of the amino group, making it a primary site for electrophilic attack. The regions around the hydrogen atoms of the amino group and the aromatic rings would show positive potential, indicating them as potential sites for nucleophilic interaction. researchgate.net

Electron Localization Function (ELF) and Atoms-In-Molecules (AIM) Analysis

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the electron localization in a molecule, providing a clear picture of chemical bonds and lone pairs. jussieu.frwikipedia.orgresearchgate.net It is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org High ELF values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. wikipedia.org

The Atoms-In-Molecules (AIM) theory, developed by Richard Bader, provides a method to partition the electron density of a molecule into atomic basins. researchgate.net This analysis allows for the characterization of chemical bonds and the calculation of atomic properties. researchgate.net

For this compound, ELF and AIM analyses can provide a detailed description of the bonding within the molecule. The ELF would show high localization in the C-C and C-H bonds of the phenyl rings and the ethenyl bridge, as well as in the C-N and N-H bonds of the amino group. A region of high localization corresponding to the lone pair of electrons on the nitrogen atom would also be evident. AIM analysis would further quantify the nature of the bonds, for example, by analyzing the electron density at the bond critical points. researchgate.net These methods, while computationally intensive, offer a rigorous and detailed understanding of the electronic structure and bonding in this compound. arxiv.org

Global and Local Reactivity Indices (Hardness, Softness, Electrophilicity, Nucleophilicity)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the reactivity of a molecule. mdpi.comluisrdomingo.com Global and local reactivity indices, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's propensity to react in various ways. mdpi.comrsc.org

Global Reactivity Indices describe the reactivity of the molecule as a whole. Key global indices include:

Hardness (η): Represents the resistance to a change in electron distribution. A harder molecule is less reactive.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. A softer molecule is more reactive.

Electrophilicity (ω): Measures the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η).

Nucleophilicity (N): Describes the ability of a molecule to donate electrons.

These indices can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Although specific values for this compound are not available, a hypothetical data table based on typical values for similar organic molecules is presented below to illustrate the concept.

Table 1: Hypothetical Global Reactivity Indices for this compound (Note: These values are for illustrative purposes only and are not based on experimental or calculated data for this specific compound.)

IndexSymbolValue (eV)
Hardnessη2.5
SoftnessS0.4
Electrophilicity Indexω1.8
Nucleophilicity IndexN3.2

Local Reactivity Indices pinpoint the most reactive sites within a molecule. The Fukui functions (f(r)) and Parr functions are commonly used local reactivity descriptors. mdpi.comluisrdomingo.com They indicate the regions of a molecule where an electrophilic, nucleophilic, or radical attack is most likely to occur. For instance, the analysis of these local indices would identify specific atoms or bonds within the phenylethenyl and aniline moieties of this compound that are most susceptible to chemical reaction.

Spectroscopic Data Interpretation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data, providing a deeper understanding of the relationship between molecular structure and spectral features. biointerfaceresearch.comwiley.com

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated vibrational spectrum with the experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra, each absorption band can be assigned to a specific vibrational mode of the molecule, such as the N-H stretching of the amine group, C=C stretching of the ethenyl bridge, and various aromatic C-H and C-C vibrations. wiley.com This correlation between theoretical and experimental spectra allows for a detailed characterization of the molecular structure. biointerfaceresearch.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. biointerfaceresearch.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from the HOMO to the LUMO or other molecular orbitals. For this compound, TD-DFT would help in understanding the nature of the electronic transitions responsible for its characteristic UV-Vis absorption bands, which are expected to arise from the π-conjugated system extending across the phenyl rings and the ethenyl linker. While a UV-Vis spectrum for the related compound 2-(2-phenylethynyl)aniline (B188489) is available, a detailed theoretical interpretation for this compound is not present in the searched literature. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can also predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. The calculated chemical shifts, when compared with experimental data, can aid in the definitive assignment of each resonance to the corresponding nucleus in the molecule, confirming the molecular structure.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data (Note: This table is a template to illustrate how such data would be presented and is not based on actual data for this compound.)

Spectroscopic TechniqueExperimental ValueCalculated ValueAssignment
FT-IR (cm⁻¹)~3400~3410N-H stretch of the primary amine
FT-IR (cm⁻¹)~1600~1605C=C stretch of the ethenyl group
UV-Vis (nm)~320~315π → π* transition
¹H NMR (ppm)~7.2-7.8~7.1-7.7Aromatic and vinylic protons
¹³C NMR (ppm)~115-145~114-146Aromatic and vinylic carbons

Q & A

Q. What are the primary synthetic routes for 2-((E)-2-Phenylethenyl)aniline, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves catalytic coupling reactions (e.g., Sonogashira or Heck couplings) between aryl halides and alkynes or alkenes. Continuous flow reactors and optimized parameters (e.g., temperature: 80–120°C, solvent: DMF/toluene, catalyst: Pd(PPh₃)₄) enhance efficiency and scalability. For example, highlights hydroamination reactions using palladium catalysts, where precise control of amine-to-alkyne ratios (1:1.2) minimizes side products. Purification via column chromatography (silica gel, hexane/EtOAc eluent) is critical to isolate the product .

Q. How do the structural features of this compound influence its reactivity in organic transformations?

The compound’s ortho-substituted aniline moiety and trans-alkene group enable unique reactivity. The electron-rich aniline facilitates electrophilic substitution (e.g., nitration, halogenation), while the ethenyl group participates in cycloaddition or hydroamination. notes that steric hindrance from the ortho-substitution slows nucleophilic attacks but stabilizes intermediates in cyclization reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) shows distinct doublets for the ethenyl protons (δ 6.8–7.2 ppm, J = 16 Hz) and aromatic resonances (δ 6.5–7.5 ppm).
  • FT-IR : Stretching vibrations at ~3400 cm⁻¹ (N-H), 1620 cm⁻¹ (C=C), and 1500 cm⁻¹ (C-N) confirm functional groups.
  • MS : ESI-MS ([M+H]⁺ at m/z 194.24) aligns with the molecular formula C₁₄H₁₁N .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cyclization reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the trans-alkene’s geometry lowers the activation energy for 5-endo-dig cyclization, favoring indole derivatives. demonstrates that electron-donating substituents on the aniline ring stabilize transition states, reducing energy barriers by ~15 kcal/mol .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in hydroamination yields (40–85% across studies) may arise from solvent polarity or catalyst loading. Systematic validation under standardized conditions (e.g., DMF, 100°C, Pd(OAc)₂) is recommended. compares analogous compounds, showing that electron-withdrawing groups on the phenyl ring reduce reaction rates by 30% .

Q. How does the compound’s conformation impact its binding affinity in biological assays (e.g., enzyme inhibition)?

Molecular docking studies (AutoDock Vina) suggest the planar ethenyl-aniline system interacts with hydrophobic enzyme pockets (e.g., cytochrome P450). The trans-configuration optimizes π-π stacking with aromatic residues (e.g., Phe360 in CYP3A4), as shown in for stilbene-based inhibitors .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Issues include catalyst deactivation (due to amine coordination) and exothermic side reactions. Solutions:

  • Use flow chemistry to control heat dissipation.
  • Employ scavengers (e.g., molecular sieves) to remove byproducts. emphasizes solvent selection (toluene > DMF) to improve Pd catalyst longevity .

Methodological Guidance

Q. How to design experiments for analyzing the compound’s stability under varying pH and temperature?

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water).
  • Thermal Stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) identifies decomposition points (>200°C). notes hydrolysis susceptibility at pH < 4 due to protonation of the aniline NH₂ .

Q. What protocols validate the purity of this compound for pharmacological studies?

  • HPLC : ≥95% purity (retention time: 8.2 min, 220 nm).
  • Elemental Analysis : Match calculated (C: 86.5%, H: 5.7%, N: 7.2%) and observed values (±0.3%). recommends Karl Fischer titration for moisture content (<0.1%) in hygroscopic samples .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

  • Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃.
  • Oxygen Sensitivity : Use Schlenk lines for inert conditions ().
  • Substrate Ratio : Optimize aryl halide:alkyne ratio (1:1.5) to minimize homocoupling .

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